molecular formula C20H16F2N4O4 B12631191 Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-

Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-

Cat. No.: B12631191
M. Wt: 414.4 g/mol
InChI Key: KQOJXELRRATXKN-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]- is a complex organic compound with a unique structure that includes a cyclopropane ring, difluorobenzodioxole, and pyrazolyl-pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Properties

Molecular Formula

C20H16F2N4O4

Molecular Weight

414.4 g/mol

IUPAC Name

1-[[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C20H16F2N4O4/c1-26-10-11(9-24-26)15-6-12(2-5-23-15)30-17-8-13(21)16(7-14(17)22)25-18(27)20(3-4-20)19(28)29/h2,5-10H,3-4H2,1H3,(H,25,27)(H,28,29)

InChI Key

KQOJXELRRATXKN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)O)F

Origin of Product

United States

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